molecular formula C21H22BNO2 B3030111 2-Phenyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline CAS No. 867164-54-3

2-Phenyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

Cat. No.: B3030111
CAS No.: 867164-54-3
M. Wt: 331.2
InChI Key: VOQQQNUKCRGZCR-UHFFFAOYSA-N
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Description

2-Phenyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline (CAS: 867164-54-3) is a boron-containing quinoline derivative with a molecular formula of C₂₁H₂₂BNO₂ and a molar mass of 331.22 g/mol . It features a pinacol boronate ester group at the 7-position of the quinoline scaffold and a phenyl substituent at the 2-position. This compound is stored under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis of the boronate ester . Its primary applications lie in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in medicinal chemistry and materials science for constructing biaryl systems .

Properties

IUPAC Name

2-phenyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BNO2/c1-20(2)21(3,4)25-22(24-20)17-12-10-16-11-13-18(23-19(16)14-17)15-8-6-5-7-9-15/h5-14H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOQQQNUKCRGZCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00705508
Record name 2-Phenyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

867164-54-3
Record name 2-Phenyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00705508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 867164-54-3
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Phenyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline plays a significant role in biochemical reactions, particularly in the context of organic synthesis and catalysis. This compound interacts with various enzymes and proteins, facilitating reactions such as borylation and hydroboration. For instance, it can act as a substrate for enzymes involved in the formation of carbon-boron bonds, which are crucial in the synthesis of complex organic molecules. The nature of these interactions often involves the formation of transient complexes between the compound and the active sites of enzymes, leading to the activation or inhibition of specific biochemical pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling proteins such as kinases and phosphatases, thereby affecting downstream signaling cascades that regulate cell proliferation, differentiation, and apoptosis. Additionally, the compound’s impact on gene expression can lead to alterations in the transcriptional profiles of cells, influencing the expression of genes involved in metabolic pathways and stress responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The dioxaborolane moiety of the compound can form covalent bonds with nucleophilic groups in proteins and nucleic acids, leading to enzyme inhibition or activation. This mechanism is particularly relevant in the context of enzyme-catalyzed reactions, where the compound can act as a competitive inhibitor or an allosteric modulator. Furthermore, the compound’s ability to interact with DNA and RNA can result in changes in gene expression, contributing to its overall biochemical activity.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and moisture can lead to hydrolysis of the dioxaborolane moiety, resulting in the formation of inactive byproducts. In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function can persist over extended periods, with potential implications for its use in therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit beneficial effects, such as enhanced metabolic activity and improved stress response. At higher doses, the compound can induce toxic effects, including oxidative stress, inflammation, and tissue damage. These adverse effects are likely due to the compound’s ability to disrupt cellular homeostasis and induce apoptosis in sensitive cell populations. Threshold effects have also been observed, indicating that there is a narrow therapeutic window for the compound’s safe and effective use.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can act as a substrate for enzymes involved in the synthesis and degradation of boron-containing compounds, influencing the overall metabolic balance within cells. Additionally, its interactions with cofactors such as NADH and FADH2 can modulate redox reactions and energy production, further highlighting its role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. For instance, the compound can be transported across cell membranes by ABC transporters, allowing it to accumulate in organelles such as the mitochondria and endoplasmic reticulum. This localization is crucial for the compound’s activity, as it enables targeted interactions with key biomolecules involved in cellular processes.

Subcellular Localization

The subcellular localization of this compound is a key determinant of its activity and function. The compound is directed to specific compartments within the cell through targeting signals and post-translational modifications. For example, the presence of a mitochondrial targeting sequence can direct the compound to the mitochondria, where it can influence mitochondrial function and energy production. Similarly, post-translational modifications such as phosphorylation and ubiquitination can regulate the compound’s stability and interactions with other proteins, further modulating its biochemical activity.

Biological Activity

2-Phenyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antibacterial properties and interactions at the molecular level.

  • IUPAC Name : this compound
  • Molecular Formula : C21H22BNO2
  • CAS Number : 867164-54-3
  • Molar Mass : 331.23 g/mol
  • Purity : 97% .

Biological Activity Overview

Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial activity. The compound is hypothesized to interact with bacterial DNA gyrase, an essential enzyme for bacterial replication.

Antibacterial Activity

The antibacterial potential of quinoline derivatives has been extensively studied. For instance:

  • A derivative with similar structural motifs exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Pseudomonas aeruginosa , comparable to chloramphenicol .

Structure–Activity Relationship (SAR)

The biological efficacy of quinoline derivatives is often influenced by their substituents. The size and nature of substituents at specific positions on the quinoline ring can significantly affect antibacterial potency. Smaller substituents tend to enhance activity against Gram-positive bacteria .

Molecular Interactions

Molecular docking studies suggest that the compound binds effectively within the active site of DNA gyrase:

  • The binding involves multiple interactions with amino acid residues such as Asp73 and Glu50 (negatively charged), and Arg76 and Arg136 (positively charged), facilitating the inhibition of the enzyme's catalytic function .

Case Studies

A notable study involved synthesizing various quinoline derivatives to evaluate their antibacterial properties:

  • Compound 19c showed MIC values of 50 µg/mL against S. aureus.
  • The study established that compounds with smaller substituents at the sixth carbon position exhibited better antibacterial activity compared to those with bulkier groups .

Data Table: Summary of Biological Activities

CompoundMIC (µg/mL)Target BacteriaBinding Interactions
19c50S. aureusAsp73, Glu50 (negatively charged)
Similar Quinoline50P. aeruginosaArg76, Arg136 (positively charged)

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Structural Features and Electronic Effects

The compound’s reactivity and stability are influenced by:

  • Position of the boronate ester: The 7-position on the quinoline ring minimizes steric hindrance compared to 8-substituted analogs (e.g., 8-(pinacolboranyl)quinoline), which exhibit distinct hydrolysis pathways .
  • Substituent effects : The 2-phenyl group provides steric bulk and electron density, contrasting with electron-withdrawing groups (e.g., halogens) or smaller substituents (e.g., methoxy) in analogs.

Comparison Table: Structural and Physical Properties

Compound Name Substituents (Position) Molecular Formula Molar Mass (g/mol) Key Properties/Applications Reference
2-Phenyl-7-(pinacolboron)quinoline (Target) Phenyl (2), Bpin (7) C₂₁H₂₂BNO₂ 331.22 High steric bulk; cross-coupling precursor
2-(4-(Bpin)phenyl)pyridine Bpin (4-phenyl), Pyridine C₁₇H₂₀BNO₂ 289.16 Similarity score: 0.96; smaller aromatic system
4-(Benzyloxy)-5-Bpin-2,7-bis(trifluoromethyl)quinoline Bpin (5), CF₃ (2,7), BnO (4) C₂₈H₂₅BF₆NO₂ 531.31 Antibacterial lead; trifluoromethyl enhances lipophilicity
8-Fluoro-6-Bpin-quinoline F (8), Bpin (6) C₁₅H₁₇BFNO₂ 297.11 Fluorine enhances electronic reactivity
2-Methoxy-7-Bpin-quinoline OMe (2), Bpin (7) C₁₆H₂₀BNO₃ 285.15 Electron-donating methoxy group; lower molecular weight

Reactivity and Functional Differences

a) Cross-Coupling Efficiency
  • The target’s 2-phenyl group may slow coupling kinetics due to steric hindrance compared to smaller analogs like 2-(4-Bpin-phenyl)pyridine (similarity score: 0.96) .
  • Fluorinated analogs (e.g., 8-fluoro-6-Bpin-quinoline) exhibit enhanced reactivity in aryl-aryl bond formation due to fluorine’s electron-withdrawing effects .
b) Hydrolytic Stability
  • The 7-Bpin substitution in the target compound confers greater stability against hydrolysis compared to 8-Bpin-quinoline, which forms dimeric species upon hydrolysis .

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 2-phenyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline?

Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging its boronate ester functionality. Key steps include:

  • Starting Materials: Use halogenated quinoline precursors (e.g., 7-bromoquinoline derivatives) coupled with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane via palladium catalysis .
  • Catalytic System: Pd(PPh₃)₄ or PdCl₂(dppf) in a 1–5 mol% loading, with Na₂CO₃ or K₂CO₃ as base in a THF/H₂O or dioxane/H₂O solvent system (80–100°C, 12–24 h) .
  • Yield Optimization: Yields range from 30–40% for analogous compounds; microwave-assisted synthesis may improve efficiency .

Table 1: Example Reaction Conditions from Analogous Syntheses

Quinoline PrecursorBoronate PartnerCatalystYield (%)Reference
4-ethoxy-3-iodo-2-methylquinoline5-(dioxaborolanyl)pyridinePd(PPh₃)₄32
7-bromo-2-phenylquinolineBis(pinacolato)diboronPdCl₂(dppf)38

Q. How can spectroscopic techniques (NMR, HRMS) confirm the structure and purity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR: The quinoline aromatic protons (δ 7.5–9.0 ppm) and dioxaborolane methyl groups (δ 1.0–1.3 ppm) are diagnostic. For example, in related compounds, the dioxaborolane B-O signal is absent in ¹H NMR but visible in ¹¹B NMR (~30 ppm) .
  • HRMS: Exact mass calculation (C₂₃H₂₅BNO₂) should match [M+H]⁺ = 358.1981 (Δ < 3 ppm). Use ESI+ or MALDI-TOF for validation .
  • Purity: HPLC with UV detection (λ = 254 nm) and ≥95% purity threshold is recommended for biological studies .

Advanced Research Questions

Q. How does the dioxaborolane moiety influence the electronic and steric properties of the quinoline core in catalytic applications?

Methodological Answer:

  • Electronic Effects: The electron-withdrawing boronate ester decreases electron density at the quinoline 7-position, enhancing electrophilicity for cross-coupling. DFT calculations can map charge distribution .
  • Steric Considerations: The tetramethyl groups on the dioxaborolane may hinder coupling at sterically congested aryl positions. Competitive experiments with ortho-substituted aryl halides can quantify steric effects .
  • Applications: The boronate group enables late-stage functionalization in OLED materials (e.g., via Suzuki coupling with aryl halides) .

Q. What strategies resolve crystallographic data discrepancies when analyzing derivatives of this compound?

Methodological Answer:

  • Software Tools: Use OLEX2 or SHELX for structure refinement. For twinned crystals, employ the TWIN/BASF commands in SHELXL .
  • Validation: Cross-check with PLATON’s ADDSYM to detect missed symmetry and R1 convergence (<5%). For disordered dioxaborolane groups, apply PART and SUMP restraints .
  • Case Study: A 2021 study resolved disorder in a carbazole-boronate analog by refining anisotropic displacement parameters for boron and oxygen atoms .

Q. How can reactive oxygen species (ROS)-responsive behavior of this compound be leveraged in targeted drug delivery?

Methodological Answer:

  • Mechanism: The dioxaborolane group cleaves under H₂O₂ (ROS), releasing active quinoline derivatives. For example, RNase A conjugated via boronate linkers showed tumor-selective cytotoxicity .
  • Experimental Design:
    • In vitro: Treat cancer cell lines (e.g., HeLa) with the compound and measure ROS-activated cytotoxicity via MTT assays.
    • Control: Compare with normal cells (e.g., HEK293) to validate selectivity .
    • Kinetics: Use fluorescence probes (e.g., DCFH-DA) to quantify ROS-mediated cleavage rates .

Q. What computational methods predict the reactivity of this compound in cross-coupling or photophysical applications?

Methodological Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to assess frontier molecular orbitals (HOMO/LUMO) for charge-transfer behavior in OLEDs .
  • Docking Studies: For biological targets (e.g., G9a/DNMT inhibitors), use AutoDock Vina to model quinoline-boronate interactions with active sites .
  • Machine Learning: Train models on existing Suzuki reaction datasets to predict optimal catalysts/solvents for new derivatives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
Reactant of Route 2
Reactant of Route 2
2-Phenyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

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